molecular formula C21H27NO B3171342 4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine CAS No. 946680-69-9

4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine

Cat. No.: B3171342
CAS No.: 946680-69-9
M. Wt: 309.4 g/mol
InChI Key: XFJQOBJBVLEXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine is an organic compound with a complex structure that includes a piperidine ring, a phenoxy group, and a 1-methyl-1-phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine typically involves multiple steps, including the formation of the phenoxy group and the attachment of the piperidine ring. One common method involves the reaction of 4-(1-Methyl-1-phenylethyl)phenol with piperidine in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine include:

  • Phenol, 4-(1-methyl-1-phenylethyl)-
  • 4-(α,α-Dimethylbenzyl)phenol
  • 4-Cumylphenol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

4-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-21(2,18-6-4-3-5-7-18)19-8-10-20(11-9-19)23-16-17-12-14-22-15-13-17/h3-11,17,22H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQOBJBVLEXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine
Reactant of Route 2
Reactant of Route 2
4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine
Reactant of Route 3
Reactant of Route 3
4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine
Reactant of Route 4
Reactant of Route 4
4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine
Reactant of Route 5
Reactant of Route 5
4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine
Reactant of Route 6
Reactant of Route 6
4-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.